molecular formula C23H17Cl2N3OS B2629763 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1206988-84-2

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2629763
CAS No.: 1206988-84-2
M. Wt: 454.37
InChI Key: DKKBGOQZYKTIGF-UHFFFAOYSA-N
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Description

This compound features a central 1H-imidazole core substituted with a 3,4-dichlorophenyl group at position 5, a phenyl group at position 1, and a thioacetamide side chain linked to an N-phenyl group. Its synthesis likely involves coupling reactions between imidazole precursors and aryl thiols or acetamides under catalytic conditions, as seen in analogous compounds (e.g., carbodiimide-mediated coupling in ).

Properties

IUPAC Name

2-[5-(3,4-dichlorophenyl)-1-phenylimidazol-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3OS/c24-19-12-11-16(13-20(19)25)21-14-26-23(28(21)18-9-5-2-6-10-18)30-15-22(29)27-17-7-3-1-4-8-17/h1-14H,15H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKBGOQZYKTIGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=CC=C3)C4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common method starts with the preparation of the imidazole ring, followed by the introduction of the dichlorophenyl group through a substitution reaction. The final step involves the formation of the thioether linkage and the attachment of the phenylacetamide group under controlled conditions, often using catalysts to enhance the reaction efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the phenylacetamide moiety.

    Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the dichlorophenyl ring.

Scientific Research Applications

2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, potentially inhibiting their activity. The dichlorophenyl group can enhance binding affinity through hydrophobic interactions, while the phenylacetamide moiety can participate in hydrogen bonding with target proteins.

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

Key Examples :

  • 9a–9e derivatives (): These compounds share a benzimidazole-triazole-thiazole scaffold but differ in aryl substituents (e.g., 4-fluorophenyl, 4-bromophenyl, 4-methylphenyl).
  • W1 (): A benzimidazole-thioacetamide derivative with a 2,4-dinitrophenyl group.

Structural and Functional Differences :

Compound Aryl Substituent Heterocycle Core Notable Properties
Target Compound 3,4-Dichlorophenyl Imidazole High electronegativity; potential for strong hydrophobic interactions .
9c () 4-Bromophenyl Benzimidazole-triazole Bromine's polarizability may enhance binding affinity in docking studies .
W1 () 2,4-Dinitrophenyl Benzimidazole Strong electron-withdrawing groups may increase oxidative stability .

Heterocycle Core Modifications

Example : 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () replaces the imidazole with a thiazole ring.

Comparative Analysis :

Property Target Compound (Imidazole) Thiazole Analog ()
Conformation Planar imidazole ring Twisted dichlorophenyl-thiazole (61.8° dihedral angle)
Hydrogen Bonding N–H⋯N interactions possible Forms R₂²(8) hydrogen-bonded dimers
Synthetic Route Likely multi-step coupling Carbodiimide-mediated amidation

Impact on Bioactivity :

  • The twisted conformation in the thiazole analog may reduce steric hindrance, facilitating interactions with flat binding sites. In contrast, the imidazole core in the target compound offers a planar structure suitable for π-π stacking .

Physicochemical Properties

Melting Points and Solubility :

Compound Melting Point (K) Solubility Profile
Target Compound Not reported Likely low (high Cl content)
Thiazole Analog () 459–461 Moderate in polar solvents
9c () Data not provided Enhanced by bromine

Spectroscopic Trends :

  • IR and NMR data () confirm the presence of characteristic bands (e.g., C–Cl stretches at 700–750 cm⁻¹, amide carbonyls at ~1650 cm⁻¹). The target compound’s spectral data would align with these patterns .

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic molecule belonging to the class of thioacetamides. Its structure features an imidazole ring and various functional groups that contribute to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Structural Characteristics

The compound's complex structure can be represented as follows:

C19H16Cl2N2S\text{C}_{19}\text{H}_{16}\text{Cl}_{2}\text{N}_{2}\text{S}

Key Structural Features

FeatureDescription
Imidazole RingA five-membered ring with nitrogen atoms that enhances biological interactions.
Thio GroupContributes to reactivity and potential enzyme inhibition.
Dichlorophenyl GroupIncreases lipophilicity and may enhance binding affinity to biological targets.

Antimicrobial Activity

Research indicates that compounds similar to This compound exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains such as E. coli and S. aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 40 to 50 µg/mL, comparable to standard antibiotics like ceftriaxone .

Anticancer Activity

The anticancer potential of this compound is notable. Studies have demonstrated that imidazole derivatives can inhibit key enzymes involved in cancer progression, such as thymidylate synthase and histone deacetylases (HDAC). The IC50 values for similar compounds have been reported between 7 to 20 µM against various cancer cell lines, indicating promising cytotoxic effects .

Mechanism of Action:
The proposed mechanisms include:

  • Enzyme Inhibition: Compounds may inhibit enzymes critical for DNA synthesis and repair.
  • Cell Cycle Arrest: Induction of apoptosis in cancer cells has been observed, particularly in MCF-7 breast cancer cells .

Anti-inflammatory Activity

The compound's potential anti-inflammatory properties have also been explored. Studies suggest that imidazole derivatives can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .

Case Study 1: Anticancer Efficacy

A study conducted on a series of imidazole derivatives, including the target compound, revealed significant anticancer activity against breast cancer cell lines. The treatment led to a reduction in cell viability by inducing apoptosis and disrupting the cell cycle at the S phase .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against several bacterial strains. Results demonstrated substantial inhibition zones (up to 30 mm) against Pseudomonas aeruginosa and Klebsiella pneumoniae, highlighting its potential as a therapeutic agent in infectious diseases .

Q & A

Q. What are the standard synthetic routes for synthesizing 2-((5-(3,4-dichlorophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide?

The compound is typically synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example:

  • Azide-alkyne cycloaddition : Reacting substituted azides (e.g., 2-azido-N-phenylacetamide derivatives) with alkynes (e.g., propargyl ethers) in the presence of Cu(OAc)₂ as a catalyst in a 3:1 t-BuOH:H₂O solvent system. Reaction progress is monitored by TLC (hexane:ethyl acetate = 8:2), followed by extraction, drying, and recrystallization (ethanol) .
  • Thiol substitution : Substituting imidazole-2-thiol derivatives (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) with 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions (K₂CO₃) in ethanol .

Q. How is structural characterization performed for this compound?

Key techniques include:

  • IR spectroscopy : Peaks for –NH (3262–3302 cm⁻¹), C=O (1671–1682 cm⁻¹), and aromatic C=C (1587–1601 cm⁻¹) confirm core functional groups .
  • NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) identify substituent environments (e.g., triazole protons at δ 8.36 ppm, aromatic protons at δ 7.20–8.61 ppm) .
  • X-ray crystallography : Resolves crystal packing and hydrogen-bonding motifs (e.g., R₂²(8) dimeric structures via N–H⋯N interactions) .

Advanced Research Questions

Q. How can substituent effects on bioactivity be systematically studied?

  • Structure-activity relationship (SAR) : Synthesize derivatives with varied aryl groups (e.g., 4-fluorophenyl, 4-bromophenyl, 4-nitrophenyl) and compare their binding affinities or inhibition profiles. For example:
    • Replace the 3,4-dichlorophenyl group with electron-withdrawing (e.g., –NO₂) or electron-donating (e.g., –OCH₃) substituents to assess electronic effects .
    • Use docking studies (e.g., AutoDock Vina) to correlate substituent bulkiness with target interactions, as demonstrated for thiazole-triazole analogs .

Q. How can computational modeling predict conformational stability or target binding?

  • Molecular dynamics (MD) simulations : Analyze the compound’s flexibility in solvent (e.g., water, DMSO) using AMBER or GROMACS.
  • Docking studies : Compare binding poses with structurally similar ligands (e.g., co-crystallized inhibitors in PDB databases). For example, thiazole-triazole derivatives show distinct binding modes in enzyme active sites, with fluorophenyl groups enhancing hydrophobic interactions .

Q. How can contradictions in spectroscopic or bioactivity data be resolved?

  • Multi-technique validation : Cross-verify NMR/IR data with X-ray crystallography to resolve ambiguities (e.g., distinguishing –NH proton shifts from solvent artifacts) .
  • Dose-response assays : Replicate bioactivity studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability. For example, COX1/2 inhibition assays for imidazole-thioacetamide derivatives require strict adherence to enzyme incubation protocols .

Methodological Challenges

Q. What strategies optimize reaction yields for complex intermediates?

  • Catalyst screening : Test Cu(I)/Cu(II) catalysts (e.g., Cu(OAc)₂ vs. CuI) in azide-alkyne cycloadditions to improve regioselectivity .
  • Solvent optimization : Replace t-BuOH:H₂O with DMF or THF to enhance solubility of hydrophobic intermediates .

Q. How can crystallization conditions be tailored for X-ray-quality crystals?

  • Solvent mixtures : Use slow evaporation of methanol:acetone (1:1) to promote ordered crystal growth .
  • Temperature gradients : Gradual cooling from reflux to room temperature reduces lattice defects .

Critical Analysis of Contradictions

  • Bioactivity vs. Solubility : Some derivatives show high in vitro activity but poor aqueous solubility, necessitating prodrug strategies (e.g., PEGylation) .
  • Spectral Artifacts : Discrepancies in –NH proton shifts (δ 10.79–11.02 ppm) may arise from H-bonding variations in DMSO-d₆ vs. CDCl₃; confirm with 2D NOESY .

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